molecular formula C13H10BrNO2 B085180 2-(4-Bromoanilino)benzoic acid CAS No. 13278-38-1

2-(4-Bromoanilino)benzoic acid

Cat. No. B085180
CAS RN: 13278-38-1
M. Wt: 292.13 g/mol
InChI Key: OWWOJXUVGYXFIJ-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)benzoic acid is a chemical compound with the molecular formula C13H10BrNO2 and a molecular weight of 292.13 g/mol. It is related to 4’- (2-Bromoethyl)benzoic acid, which has a molecular weight of 229.071 .


Synthesis Analysis

The synthesis of 2-(4-Bromoanilino)benzoic acid can be achieved through a series of reactions. One possible pathway involves the sulfonation of bromobenzene, followed by nitration to produce 4-bromo-3-nitrobenzenesolfanic acid. The nitro group is then reduced via Zn(Hg) and HCl to convert the NO2 group into NH2. Finally, reverse sulfonation is performed to remove the sulfonic acid group, yielding 2-bromoaniline . Another approach involves nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromoanilino)benzoic acid can be inferred from related compounds. For instance, 4-Bromoaniline has a molecular formula of CHBrN, with an average mass of 172.023 Da and a monoisotopic mass of 170.968353 Da . Benzoic acid, 2-bromo- has a molecular weight of 201.017 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromoanilino)benzoic acid can be inferred from related compounds. For instance, 4-Bromoaniline has a molecular formula of CHBrN, with an average mass of 172.023 Da and a monoisotopic mass of 170.968353 Da . Benzoic acid, 2-bromo- has a molecular weight of 201.017 .

Safety And Hazards

The safety data sheet for 4-Bromoaniline, a related compound, indicates that it is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity with repeated exposure .

properties

IUPAC Name

2-(4-bromoanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWOJXUVGYXFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303519
Record name 2-(4-Bromoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromoanilino)benzoic acid

CAS RN

13278-38-1
Record name NSC158698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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